5-Azido-5-desamino Aliskiren-d6
Description
5-Azido-5-desamino Aliskiren-d6 is a deuterated and chemically modified derivative of Aliskiren, a well-known direct renin inhibitor used in hypertension management. The compound features three key structural modifications (Fig. 1):
- Deuterium labeling (-d6): Six hydrogen atoms are replaced with deuterium, enhancing metabolic stability and enabling precise tracking in pharmacokinetic or proteomic studies .
- Azido substitution: A reactive azide (-N₃) group replaces the native amino group at position 5, facilitating click chemistry applications or photoaffinity labeling for target identification .
This compound is cataloged under TRC A827362 (CAS: N/A) and is primarily utilized in biochemical research to investigate renin-inhibitor interactions and metabolic pathways .
Properties
Molecular Formula |
C₃₀H₄₅D₆N₅O₆ |
|---|---|
Molecular Weight |
583.79 |
Synonyms |
(2S,4S,5S,7S)-5-Azido-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanoic acid (2-carbamoyl-2-methylpropyl)amide-d6; (αS,γS,δS,ζS)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-δ-azido-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-b |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds for Comparison
The following deuterated and azido-modified analogs share structural or functional similarities with 5-Azido-5-desamino Aliskiren-d6:
Aliskiren-d6 Hydrochloride (CAS: 1246815-96-2)
rac 4-Azido Deprenyl-d3 (CAS: 1346819-62-4)
cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 (CAS: N/A)
Structural and Functional Comparison
This compound vs. Aliskiren-d6 Hydrochloride
- Binding Affinity: Aliskiren-d6 Hydrochloride retains full renin-inhibitory activity due to preserved amino groups, whereas the desamino modification in this compound reduces enzymatic inhibition by ~40% .
- Reactivity: The azido group in this compound allows for bioconjugation (e.g., with alkynes via click chemistry), making it superior for target identification in proteomics .
Comparison with rac 4-Azido Deprenyl-d3
- Target Specificity: While both compounds feature azido-deuterium tags, rac 4-Azido Deprenyl-d3 targets monoamine oxidase B (MAO-B) in Parkinson’s disease research, whereas this compound focuses on renin-angiotensin system modulation .
- Synthetic Complexity : Deprenyl derivatives require milder reaction conditions (e.g., NaBH₃CN in THF) compared to Aliskiren analogs, which often need high-temperature coupling reactions (e.g., Suzuki-Miyaura) .
Stability and Reactivity Insights
- Azide Stability: Evidence from 5-deazaalloxazine analogs () suggests that azido groups in this compound may decompose under acidic or high-temperature conditions, necessitating careful handling during synthesis .
- Deuterium Effects : Deuterium in all compounds extends half-life by reducing CYP450-mediated metabolism, though positional labeling (e.g., -d6 vs. -d3) impacts the degree of stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
